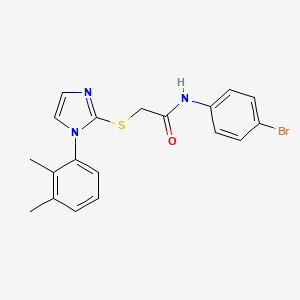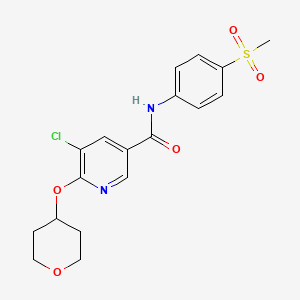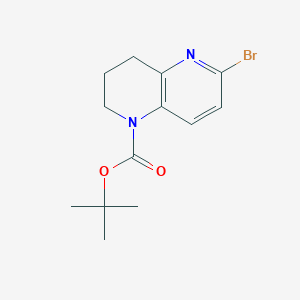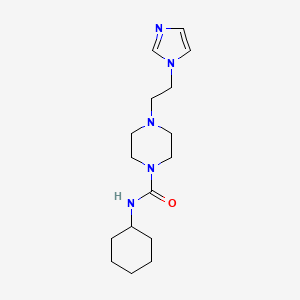
N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Antitumor Activity
The first paper discusses the synthesis of new acetamide derivatives with a benzothiazole structure, which is used as a pharmacophoric group. The synthesis process involves the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and further reaction with heterocyclic derivatives. The compounds were tested for antitumor activity, with some showing considerable anticancer effects against various cancer cell lines .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of acetamide derivatives. It describes the crystalline structure of two compounds, highlighting the 'V' shape of the molecules and the angles between the aromatic planes. The study also details the intermolecular interactions that contribute to the 3-D arrays in the crystalline form, which are essential for understanding the physical properties and reactivity of the compounds .
pKa Determination and Chemical Properties
In the third paper, the acidity constants (pKa values) of newly synthesized acetamide derivatives are determined. The study reveals that the first protonation occurs on the nitrogen of the imidazole ring, while the second protonation occurs on the nitrogen of the benzothiazole ring. The pKa values are crucial for predicting the behavior of these compounds in different pH environments, which is important for their potential use as drugs .
Chemical Reactions and Pharmacological Evaluation
The fourth paper focuses on the synthesis of thioacetamide derivatives and their evaluation as anticonvulsant agents. The synthesis involves alkylation reactions, and the structures are confirmed using various spectroscopic methods. The pharmacological evaluation includes molecular docking studies and in vivo anticonvulsant activity tests. The results show moderate anticonvulsant activity for the synthesized compounds, with the 4-bromophenyl acetamide derivative exhibiting the most pronounced effects .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Compounds related to N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and investigated for their anticancer activities. For example, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide have shown reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Hemolytic Activity
Another area of research involves evaluating the antimicrobial and hemolytic activities of similar compounds. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed active compounds against selected microbial species, with particular derivatives showing potent antimicrobial properties and less toxicity (Gul et al., 2017).
Antitumor Evaluation of Heterocyclic Derivatives
The antitumor activity of heterocyclic derivatives, such as benzothiazole and imidazole derivatives, was evaluated, revealing that certain compounds exhibited significant anticancer activity against a range of cancer cell lines. This suggests the potential therapeutic application of these compounds in cancer treatment (Yurttaş et al., 2015).
Anticonvulsant Agents
Investigations into the anticonvulsant properties of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have shown that these compounds exhibit moderate anticonvulsant activity. Such studies highlight the potential for developing new therapeutic agents for epilepsy and related conditions (Severina et al., 2020).
pKa Determination and Chemical Properties
Research into the chemical properties, such as pKa values, of drug precursors similar to N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide, provides essential insights into their behavior in biological systems. Such studies are crucial for drug design and development (Duran & Canbaz, 2013).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-13-4-3-5-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDWQBYOBXWRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)


![1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole](/img/structure/B2548027.png)
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)

![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)
![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)

![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)